N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a dibenzo[b,d]thiophene moiety linked to a dihydroimidazole ring, which imparts distinct electronic and steric characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Formation of the Dibenzo[b,d]thiophene Core: This can be achieved through various methods, including cyclization reactions involving thiophene derivatives.
Attachment of the Imidazole Ring: The imidazole ring can be introduced via cyclization reactions involving appropriate precursors such as diamines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs .
Scientific Research Applications
N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one: This compound shares the dibenzo[b,d]thiophene core but has different functional groups, leading to distinct properties and applications.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have a similar thiophene-based structure but differ in the arrangement and type of heteroatoms.
Uniqueness
N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific combination of the dibenzo[b,d]thiophene and imidazole moieties, which confer distinct electronic, steric, and chemical properties. This uniqueness makes it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
677343-25-8 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-dibenzothiophen-2-yl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-2-4-13-11(3-1)12-9-10(5-6-14(12)19-13)18-15-16-7-8-17-15/h1-6,9H,7-8H2,(H2,16,17,18) |
InChI Key |
JTJDTFYDXWNRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 |
Origin of Product |
United States |
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